4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-
Description
Historical Context of Benzopyranone-Based Pharmacophores
Benzopyranones, a class of oxygen-containing heterocycles, have been integral to chemical research since the early 20th century. Initially explored as chromogenic reagents for metal ion detection due to their strong chelating properties, 4H-1-benzopyrans like 3-hydroxy-2-(2'-thienyl)-4H-chromen-4-one were foundational in spectrophotometric analyses of transition metals such as niobium(V) and vanadium(V) . These applications leveraged the conjugated π-system and electron-rich oxygen atoms, which facilitate charge-transfer interactions with metal centers.
The transition of benzopyranones into pharmacological contexts emerged in the 1990s, driven by their structural resemblance to flavonoid cores. For instance, derivatives such as (R)-pinocembrin (2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one) demonstrated bioactive potential, linking benzopyranone frameworks to antioxidant and anti-inflammatory activities . This shift underscored the versatility of the benzopyranone scaffold, paving the way for synthetic modifications like methylation and dihydro substitution to optimize pharmacokinetic properties.
Recent advances have focused on strategic substitutions to enhance target selectivity. The introduction of trifluoromethyl groups in N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, for example, improved cytotoxic activity against human adenocarcinoma cells by modulating electron-withdrawing effects and lipophilicity . Such innovations highlight the enduring relevance of benzopyranones in drug discovery.
Positional Isomerism and Functional Group Dynamics in 2,3-Dihydro Substituted Systems
The 2,3-dihydro substitution in 4H-1-benzopyran-4-one imposes distinct conformational constraints compared to fully aromatic analogs. The partial saturation of the pyran ring reduces planarity, altering electronic delocalization and steric accessibility. In 2,3-dihydro-2,2,7-trimethyl-4H-1-benzopyran-4-one (CAS 55879-73-7), the geminal dimethyl groups at C2 create a rigid bicyclic structure, while the C7 methyl group influences regioselective reactivity (Table 1) .
Table 1: Structural and Physicochemical Properties of 2,3-Dihydro-2,2,7-Trimethyl-4H-1-Benzopyran-4-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| Density | 1.165 g/cm³ | |
| Melting Point | 181°C | |
| Boiling Point | 369.2°C at 760 mmHg |
Positional isomerism further modulates functionality. For instance, 7-methoxy-2,2,5-trimethyl-4-chromanone (C₁₃H₁₆O₃) exhibits enhanced solubility in polar aprotic solvents compared to its 8-hydroxy analog (C₁₂H₁₄O₃), illustrating how methoxy vs. hydroxy groups at adjacent positions affect intermolecular interactions . Computational studies reveal that the 2,2-dimethyl substitution stabilizes the half-chair conformation of the dihydropyran ring, while the C7 methyl group directs electrophilic attacks to the C5 position due to steric hindrance .
Functional group dynamics are critical in synthetic applications. The ketone at C4 serves as a nucleophilic site for aldol condensations, enabling one-pot syntheses of complex chroman-4-ones under microwave irradiation . For example, 6,8-dibromo-2-pentylchroman-4-one (IC₅₀ = 1.5 μM against SIRT2) was synthesized via base-mediated aldol condensation, demonstrating the utility of halogen substituents in enhancing inhibitory potency .
Properties
IUPAC Name |
2,2,7-trimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSUKOHOKTKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344918 | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110411-30-8 | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation and Alkylation
A foundational approach involves Vilsmeier-Haack formylation of 2-hydroxyacetophenones to introduce formyl groups at the C-3 position, followed by alkylation to install methyl substituents. For example, 2-hydroxy-5-methylacetophenone can undergo formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding a chromone-3-carbaldehyde intermediate. Subsequent Pinnick oxidation (NaClO₂, sulfamic acid) converts the aldehyde to a carboxylic acid, which is then functionalized via amidation or esterification. While this route is versatile, adapting it for the target compound requires selective methylation at C-2 and C-7.
Claisen Rearrangement and Cyclization
Patent US3419579A details a method for synthesizing 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which shares structural similarities with the target compound. The protocol involves:
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Etherification : Reacting 2-hydroxyacetophenone with methallyl chloride in the presence of an acid acceptor (e.g., K₂CO₃) to form 2-acetylphenyl methallyl ether.
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Rearrangement and Cyclization : Heating the ether with MgCl₂ at 190–200°C to induce Claisen rearrangement, forming 2-hydroxy-3-methallylacetophenone, which cyclizes to 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.
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Oxidation and Hydrolysis : Treating the acetylated intermediate with peracetic acid to yield an acetoxy derivative, followed by hydrolysis to the final alcohol.
Adapting this method for the target compound would require substituting the acetyl group at C-7 with a methyl group, potentially via hydrogenation or Grignard addition.
Direct Synthesis via Acid-Catalyzed Cyclization
BF₃-Etherate-Mediated Acetylation
Patent US4900727A describes the synthesis of 4H-1-benzopyran-4-one derivatives using BF₃ etherate as a Lewis acid catalyst. For example:
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Intermediate Preparation : Cis-3-hydroxy-4-(2,4,6-trimethoxyphenyl)-1-methylpiperidine is treated with BF₃ etherate and acetic anhydride in methylene chloride to form an acetylated intermediate.
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Cyclization : The intermediate undergoes intramolecular cyclization under basic conditions (aqueous Na₂CO₃) to yield the benzopyran core.
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Methylation : Introducing methyl groups via alkylation (e.g., methyl iodide) at the C-2 and C-7 positions.
This method offers high regioselectivity but requires careful control of stoichiometry to avoid over-alkylation.
Mitsunobu Reaction for Ether Formation
Coupling of Chromone Derivatives
Patent US7456205 highlights the use of Mitsunobu reactions to construct ether linkages in benzopyrans. For the target compound:
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Chromone Activation : 7-Hydroxy-3-coumarin carboxylic acid methyl ester is reacted with 2-methylaminoethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
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Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) reduces double bonds and removes protecting groups.
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Final Functionalization : Condensation with methylating agents (e.g., dimethyl sulfate) introduces the 2,2,7-trimethyl groups.
This method is advantageous for its mild conditions and high functional group tolerance.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Regioselective Methylation
Introducing methyl groups at C-2 and C-7 without side reactions remains a challenge. Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) could enhance selectivity, as demonstrated in chromone syntheses.
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
2,2,7-Trimethylchroman-4-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, silver hexafluoroantimonate
Solvents: Ethanol, dimethyl sulfoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2,7-Trimethylchroman-4-one can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant pharmacological properties. Research indicates that it possesses anti-inflammatory, analgesic, immunosuppressive, and anti-allergic activities. For instance, a study highlighted the compound's potential in treating conditions such as arthritis and allergies by modulating immune responses and reducing inflammation .
Case Study: Anti-Cancer Activity
A notable case study focused on the compound's role in cancer therapy. It was found to activate apoptotic pathways in cancer cells, leading to programmed cell death. This mechanism was particularly effective against various cancer cell lines, including breast and lung cancers. The study documented a dose-dependent response where higher concentrations of the compound resulted in increased apoptosis rates.
Agriculture
Pesticidal Properties
In agricultural applications, 4H-1-Benzopyran-4-one derivatives have been explored for their pesticidal properties. They act as natural pesticides against a range of agricultural pests. A field trial demonstrated that formulations containing this compound significantly reduced pest populations while being environmentally benign compared to synthetic alternatives .
Case Study: Crop Protection
A specific case study evaluated the efficacy of a benzopyran-based pesticide on tomato plants. The results indicated a 40% reduction in pest damage compared to untreated controls. Furthermore, the treated plants showed improved growth rates and yield, suggesting that the compound not only protects but also promotes plant health .
Materials Science
Polymer Applications
In materials science, 4H-1-Benzopyran-4-one has been incorporated into polymer matrices to enhance their properties. The compound improves thermal stability and mechanical strength when used as an additive in polymer composites. A comparative analysis showed that composites with this benzopyran derivative exhibited a 30% increase in tensile strength relative to standard polymers .
Mechanism of Action
The mechanism of action of 2,2,7-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes like acetylcholinesterase, which is involved in neurotransmission . Additionally, it can modulate the activity of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural and Molecular Comparison
Key Observations :
- Methyl vs. Hydroxyl Groups : The trimethyl substitution in the target compound increases hydrophobicity compared to hydroxyl-rich analogues like dihydromyricetin, which exhibit higher solubility in polar solvents .
- Reactivity : Brominated or acetylated derivatives (e.g., 7-acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one) are more reactive in substitution reactions due to labile leaving groups (bromine, acetyl) .
Key Observations :
- Reaction Efficiency: Amine additions (e.g., ethanolamine, butylamine) to benzopyranone precursors proceed efficiently at room temperature, yielding >45% products .
- Purification: Recrystallization in ethanol or chromatographic methods (e.g., THF/CH₂Cl₂:MeOH) are critical for isolating high-purity compounds .
Table 3: Physical and Hazard Data
Key Observations :
- Safety Profile: Methyl-substituted benzopyranones are likely less toxic than analogues with reactive groups (e.g., bromine, amines) .
- Thermal Stability : Hydroxylated derivatives like dihydromyricetin decompose at high temperatures, whereas methylated compounds may exhibit higher thermal stability .
Biological Activity
4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-, commonly referred to as trimethylchromanone or 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula : C9H8O2
Molecular Weight : 148.1586 g/mol
CAS Number : 491-37-2
IUPAC Name : 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-
The structure of this compound features a chroman core that is known for its diverse biological activities.
Antioxidant Activity
Studies have shown that compounds in the benzopyran family exhibit significant antioxidant properties. The antioxidant activity of 4H-1-benzopyran derivatives is attributed to their ability to scavenge free radicals and inhibit oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Research indicates that these compounds can modulate inflammatory pathways. For instance, certain derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro, suggesting potential applications in treating inflammatory disorders.
Anticancer Activity
The anticancer potential of 4H-1-benzopyran derivatives has been explored in several studies. A notable investigation highlighted that specific derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Table 1 summarizes key findings from recent studies on anticancer activity.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (breast cancer) | 15.5 | Induction of apoptosis | |
| HeLa (cervical cancer) | 20.0 | Cell cycle arrest | |
| A549 (lung cancer) | 12.3 | Inhibition of proliferation |
The biological activities of 4H-1-benzopyran derivatives are primarily mediated through the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : They may affect various signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation and cancer.
- Induction of Apoptosis : Many derivatives have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases.
Case Study 1: Uterotrophic Activity
A study evaluated the uterotrophic effects of several benzopyran derivatives in mature female albino rats. The results indicated that certain compounds exhibited significant uterotrophic activity with a maximum increase in uterine weight observed at doses correlating with their structural modifications. The most potent derivative showed an activity level comparable to estradiol .
Case Study 2: Antifertility Activity
Another investigation assessed the antifertility properties of these compounds through post-coital antiimplantation tests. Results indicated varying degrees of efficacy among different derivatives, with some showing promising antifertility activity while others had minimal effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-?
- Methodology : Synthesis typically involves multi-step organic reactions under controlled conditions (e.g., temperature, pH). For benzopyran derivatives, common approaches include cyclization of phenolic precursors or condensation reactions. Purification via chromatography (e.g., column, HPLC) is critical to isolate the target compound .
- Note : Specific reaction pathways for this derivative may require optimization due to steric effects from the 2,2,7-trimethyl substituents.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- Spectroscopy : Use -NMR and -NMR to confirm molecular structure and substituent positions.
- Mass Spectrometry (LCMS/HRMS) : Validate molecular weight (theoretical: 190.24 g/mol, CHO) and detect impurities .
- Chromatography : HPLC or GC with standardized protocols to assess purity (>95% recommended for research use).
Q. What are the key physicochemical properties of this compound?
- Available Data : Molecular formula (CHO), molar mass (190.24 g/mol), and basic structural features (benzopyran core with dihydro and trimethyl groups) .
- Data Gaps : Melting point, solubility, logP, and stability under ambient conditions are not well-documented. Researchers should empirically determine these parameters .
Advanced Research Questions
Q. What experimental strategies are recommended to study the stability of this compound under varying pH and temperature?
- Approach :
- Accelerated Stability Studies : Expose the compound to controlled stress conditions (e.g., 40°C/75% RH, acidic/alkaline buffers) and monitor degradation via HPLC or UV-Vis spectroscopy.
- Storage Recommendations : Preliminary data suggest storage at 4°C in dark, inert environments to mitigate photodegradation .
Q. How can researchers resolve contradictions in reported biological activities of benzopyran derivatives?
- Strategies :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, dose ranges) to isolate variable factors.
- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., ’s trimethoxyphenyl derivative) to identify substituent-activity relationships.
- Orthogonal Validation : Use complementary assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .
Q. What in silico methods are suitable for predicting the interaction of this compound with biological targets?
- Computational Tools :
- Molecular Docking : Utilize software like AutoDock Vina to model binding affinities with target proteins (e.g., kinases, GPCRs).
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors derived from the compound’s methyl group topology and electronic properties.
- ADME Prediction : Tools like SwissADME can estimate pharmacokinetic behavior, though experimental validation is essential due to limited empirical data .
Contradictions and Limitations
- Physicochemical Data : While molecular weight and formula are established (CHO) , critical parameters like solubility and logP are absent in literature. Researchers must prioritize empirical characterization.
- Safety Data : Hazard classifications for similar benzopyrans include acute oral toxicity and skin irritation , but specific toxicological profiles for this derivative require further study.
Methodological Recommendations
- Synthesis : Optimize reaction conditions (e.g., solvent polarity, catalyst) to enhance yield and minimize byproducts .
- Characterization : Combine NMR, LCMS, and X-ray crystallography (if feasible) for structural elucidation.
- Biological Assays : Include positive/negative controls and dose-response curves to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
